4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
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Overview
Description
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that integrates a furan ring, a triazolopyrimidine core, and a morpholine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target the adenosine receptor a2a .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, possibly involving nucleophilic addition and subsequent condensation .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involving nitrogen-containing heterocyclic compounds .
Result of Action
Similar compounds have been known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.
Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, often using Suzuki or Stille coupling methods.
Introduction of the morpholine ring: This step usually involves nucleophilic substitution reactions where a morpholine derivative is reacted with a suitable leaving group on the triazolopyrimidine core.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the triazolopyrimidine core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro-triazolopyrimidine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has been explored for its potential in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine: Similar structure but with a thiophene ring instead of furan.
Uniqueness: 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to the combination of its furan ring, which can participate in π-π stacking interactions, and the morpholine ring, which provides additional solubility and binding properties. This unique combination enhances its potential as a versatile scaffold in drug design and other applications.
Properties
IUPAC Name |
4-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-11(20-7-1)10-3-4-14-12-15-13(16-18(10)12)17-5-8-19-9-6-17/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGGXTTXGBIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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